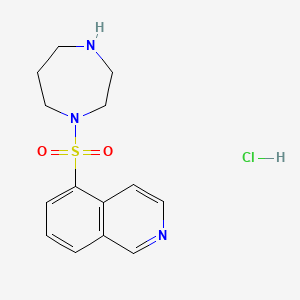
DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE is a synthetic compound that belongs to the class of β-lactam antibiotics. This compound is characterized by its complex structure, which includes a β-lactam ring, an amino group, and a mesyloxy group. It is primarily used in the field of medicinal chemistry for its antibacterial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE involves several steps, starting from the preparation of the β-lactam core. The key steps include:
Formation of the β-lactam ring: This is typically achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step involves the selective amination of the β-lactam ring.
Attachment of the mesyloxy group: This is done through a mesylation reaction, where a mesyl group is introduced to the compound.
Final hydrochloride formation: The compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. Continuous flow methods are often employed to ensure efficient and scalable synthesis. These methods involve the use of microreactors, which allow for precise control over reaction conditions and improved safety .
Analyse Chemischer Reaktionen
Types of Reactions
DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to avoid degradation of the β-lactam ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Wirkmechanismus
The mechanism of action of DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other β-lactam antibiotics such as:
- Penicillin
- Cephalosporin
- Carbapenem
- Monobactam
Uniqueness
What sets DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE apart is its unique combination of functional groups, which confer specific properties such as enhanced stability and solubility. Additionally, its ability to target resistant bacterial strains makes it a valuable compound in the fight against antibiotic resistance .
Eigenschaften
CAS-Nummer |
127111-98-2 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
0 |
Synonyme |
DIPHENYLMETHYL (7R)-7-AMINO-3-(MESYLOXY)-3,4-DIDEHYDROCEPHAM-4-CARBOXYLATE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



